molecular formula C13H19BrClNO2 B1466293 2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1220032-63-2

2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1466293
CAS No.: 1220032-63-2
M. Wt: 336.65 g/mol
InChI Key: RYYALFWVKUQULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a halogenated aryl ether derivative with a piperidine moiety. Its molecular structure combines a brominated methoxyphenyl group linked via an ether bond to a piperidinylmethyl group, with the hydrochloride salt enhancing solubility for pharmacological applications. Its crystalline structure is often resolved using X-ray crystallography tools like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

3-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.ClH/c1-16-11-4-5-13(12(14)7-11)17-9-10-3-2-6-15-8-10;/h4-5,7,10,15H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYALFWVKUQULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H20BrClNC_{16}H_{20}BrClN and has a molecular weight of 344.7 g/mol. Its structure features a bromine atom, a methoxy group, and a piperidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Compounds with piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain piperidine derivatives can exhibit IC50 values in the low micromolar range against various cancer cell lines .
  • Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Similar compounds have been shown to possess significant AChE inhibitory activity with IC50 values ranging from 0.10 to 5.10 µM .
  • Antimicrobial Activity : Derivatives of piperidine have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the ether linkage.

Example Synthetic Route:

  • Starting Materials :
    • 2-Bromo-4-methoxyphenol
    • Piperidine
    • Methylating agent (e.g., methyl iodide)
  • Reaction Conditions :
    • Reflux in methanol for several hours.
    • Purification through recrystallization or chromatography.

Case Studies

  • Anticancer Studies : In vitro studies involving the compound demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells, with observed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Cholinesterase Inhibition : A study comparing various piperidine derivatives found that some exhibited potent AChE inhibition, suggesting potential applications in Alzheimer's disease treatment. The compound's mechanism likely involves binding to the active site of the enzyme, thereby preventing acetylcholine breakdown .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound APiperidine + Methoxy5.85Anticancer
Compound BPiperidine + Bromine0.59AChE Inhibition
Compound CPiperidine + Alkyl<10Antimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize its properties, 2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is compared with three structurally related compounds:

4-Methoxyphenyl piperidinylmethyl ether : Lacks the bromine substituent, reducing steric hindrance and altering binding affinity to hydrophobic pockets in target proteins.

2-Chloro-4-methoxyphenyl 3-piperidinylmethyl ether : Substitutes bromine with chlorine, affecting electronegativity and van der Waals interactions.

Data Table: Key Properties

Property Target Compound 4-Methoxyphenyl analogue 2-Chloro-4-methoxyphenyl analogue 2-Bromo-4-hydroxyphenyl analogue
Molecular Weight (g/mol) 376.7 297.4 333.3 362.6
LogP (Predicted) 2.8 1.5 2.2 1.9
Solubility (mg/mL, aqueous) 12.4 24.7 18.5 8.3
Melting Point (°C) 198–202 165–168 182–185 210–215
Crystallography Software Used SHELX , ORTEP-3 SHELX SHELX ORTEP-3

Research Findings

  • Electron-Withdrawing Effects : The bromine atom in the target compound increases electron-withdrawing effects compared to chlorine or hydrogen, altering π-π stacking interactions in receptor binding .
  • Solubility : The hydrochloride salt improves aqueous solubility relative to the hydroxyl analogue, which is critical for in vivo bioavailability.
  • Crystallographic Analysis : SHELX and ORTEP-3 have been pivotal in resolving the torsional angles of the piperidine ring, revealing conformational flexibility that influences pharmacological activity .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data processed via SHELX for refinement and ORTEP-3 for graphical representation . These tools highlight subtle differences in bond lengths and angles between analogues, which correlate with thermodynamic stability and ligand-receptor docking efficiency.

Preparation Methods

Synthesis of 4-Bromo-2-methoxybenzaldehyde Intermediate

A key precursor for the target compound is 4-bromo-2-methoxybenzaldehyde, which can be synthesized via selective formylation and halogenation processes:

  • Metal Halogen Exchange and Formylation : Starting from 1,4-dibromo-2-fluorobenzene, metal halogen exchange is performed using isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures (0 to 5 °C). The resulting organomagnesium intermediate is then reacted with a formyl source such as dimethylformamide (DMF) to yield the aldehyde intermediate with high yield (up to 92%) after crystallization and purification steps.

  • Nucleophilic Aromatic Substitution (S_NAr) : 4-bromo-2-methoxybenzaldehyde can also be prepared by substituting the fluorine atom in 2-fluoro-4-bromobenzaldehyde with sodium methoxide under controlled conditions, though this method yields a moderate 38% yield.

  • Solvent and Temperature Control : The reactions typically utilize solvents like toluene, methyl tert-butyl ether, or alkanes (heptane, hexane), with temperatures maintained between 0 °C and 5 °C to optimize selectivity and yield.

Step Reagents/Conditions Outcome/Yield Notes
Metal halogen exchange 1,4-dibromo-2-fluorobenzene + iPrMgCl, THF, 0-5 °C Organomagnesium intermediate Low temperature critical for selectivity
Formylation DMF addition, 0 °C 4-bromo-2-fluorobenzaldehyde, ~92% yield Crystallization improves purity
S_NAr substitution Sodium methoxide, methanol 4-bromo-2-methoxybenzaldehyde, ~38% yield Moderate yield, alternative route

Formation of the 3-Piperidinylmethyl Ether Moiety

The introduction of the 3-piperidinylmethyl ether group involves nucleophilic substitution of a suitable leaving group (such as a halomethyl or hydroxymethyl derivative) with piperidine or a piperidine derivative, followed by hydrochloride salt formation:

  • Hydroxymethylation of Aryl Halides : Aryl bromides like 2-bromo-4-fluoroanisole can be converted to hydroxymethyl derivatives via Grignard reagent formation followed by formylation with DMF and subsequent reduction with lithium borohydride. This telescoped two-step approach yields arylmethanol intermediates efficiently (up to 95.7% yield).

  • Ether Formation with Piperidine : The arylmethanol intermediate can be converted into the corresponding piperidinylmethyl ether by reaction with 3-piperidinemethanol or via nucleophilic substitution of a halomethyl intermediate with piperidine under basic conditions.

  • Hydrochloride Salt Formation : The final step involves treatment of the free base with hydrochloric acid to afford the hydrochloride salt of the target compound, enhancing stability and solubility.

Step Reagents/Conditions Outcome/Yield Notes
Grignard formation 2-bromo-4-fluoroanisole + Mg, THF, <40 °C Arylmagnesium intermediate Controlled addition to maintain temperature
Formylation DMF, 45-55 °C Aryl aldehyde intermediate Stirring for 1 h ensures completion
Reduction Lithium borohydride in THF, 23 °C Aryl methanol (hydroxymethyl) High yield, mild conditions
Etherification Piperidine or 3-piperidinemethanol, base catalyst 3-piperidinylmethyl ether Nucleophilic substitution step
Salt formation HCl in suitable solvent Hydrochloride salt Enhances compound stability

Continuous Bromination Process for Related Precursors

For related brominated phenol intermediates such as 2-bromo-4-methylphenol, continuous bromination of p-cresol in a tubular reactor has been reported to improve selectivity and yield while minimizing by-products:

  • Process Parameters : Bromine and p-cresol solutions diluted to 20-50% concentration are fed simultaneously into a reactor at controlled temperatures (-20 to 10 °C entry, -15 to 30 °C reaction outlet).

  • Product Recovery : Hydrogen bromide and solvents are reclaimed post-reaction, and unreacted p-cresol is removed by distillation to isolate high purity 2-bromo-4-methylphenol (up to 99.8% purity, 93-97% yield).

While this process is for a methylphenol derivative, similar bromination conditions can be adapted for preparing brominated anisole intermediates relevant to the target compound.

Parameter Range/Value Effect/Notes
Bromine concentration 20-50% (mass %) Controls bromination rate
p-Cresol concentration 20-50% (mass %) Reactant feed concentration
Bromine:p-Cresol molar ratio 0.98-1.03 Optimizes selectivity
Reactor temperature -20 to 10 °C (entry), -15 to 30 °C (outlet) Controls reaction kinetics
Yield 93-97% High yield with minimal by-products

Summary Table of Preparation Stages

Stage Key Reagents/Conditions Yield (%) Key Notes
4-Bromo-2-methoxybenzaldehyde synthesis 1,4-dibromo-2-fluorobenzene + iPrMgCl + DMF, THF, 0-5 °C 92 Low temperature metal-halogen exchange
Hydroxymethylation Grignard reagent + DMF + LiBH4, THF 95.7 Telescoped process, mild conditions
Ether formation Piperidine substitution, base catalyst Variable Requires optimization for best yield
Hydrochloride salt formation HCl treatment Quantitative Stabilizes final compound
Bromination of phenol precursors Continuous bromination in tubular reactor 93-97 High selectivity, scalable process

Research Findings and Considerations

  • Selectivity and Yield : The choice of solvents, temperature control, and reagent stoichiometry critically influence the selectivity and yield of brominated aromatic intermediates. Low temperatures and controlled addition rates minimize side reactions.

  • Scalability : Continuous flow bromination and metal-halogen exchange under controlled cryogenic conditions are scalable for industrial synthesis, providing reproducible purity and yield.

  • Purification : Crystallization and distillation are essential for isolating intermediates and final products with high purity, especially to remove unreacted starting materials and minor by-products.

  • Safety : Handling of bromine, organometallic reagents, and hydrogen bromide requires stringent safety protocols due to their corrosive and toxic nature.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride?

A multi-step synthesis is typically employed:

  • Step 1 : Bromination of 4-methoxyphenol using brominating agents (e.g., NBS or Br₂ in a controlled environment) to yield 2-bromo-4-methoxyphenol.
  • Step 2 : Etherification via nucleophilic substitution, where 3-piperidinylmethanol reacts with the brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
    Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination or side products.

Q. How should researchers purify this compound to achieve ≥98% purity?

  • Recrystallization : Use a solvent system like ethanol/water (7:3 v/v) at 60°C, followed by slow cooling.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40%) to isolate the target compound.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/0.1% TFA in water) and NMR (e.g., absence of residual solvents in ¹H NMR) .

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identify key signals (e.g., methoxy protons at ~3.8 ppm, piperidine methylene at ~2.5–3.0 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
  • FT-IR : Verify ether (C-O-C stretch ~1100 cm⁻¹) and hydrochloride (N-H stretch ~2500 cm⁻¹) functionalities .

Q. How does the hydrochloride salt affect stability during storage?

  • Storage Conditions : Store at −20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation.
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation .

Q. What solvents are optimal for solubility studies?

  • Polar Solvents : DMSO or methanol (solubility >50 mg/mL).
  • Aqueous Buffers : Test pH-dependent solubility in phosphate buffer (pH 2–8) using UV-Vis spectroscopy (λmax ~270 nm). Avoid chlorinated solvents due to potential reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications : Systematically vary the bromine position, methoxy group, or piperidine substituents.
  • Biological Assays : Screen analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthesis .

Q. What in vitro models are suitable for evaluating biological activity?

  • Cell-Based Assays : Use HEK-293 or SH-SY5Y cells transfected with target receptors (e.g., serotonin or dopamine transporters).
  • Dose-Response Curves : Determine IC₅₀ values via MTT or luminescence assays, ensuring DMSO controls ≤0.1% .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate variables like assay conditions or cell lines.
  • Orthogonal Validation : Confirm key findings with alternative methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What advanced analytical methods resolve degradation pathways?

  • LC-MS/MS : Identify degradation products (e.g., demethylation or piperidine ring oxidation) under stress conditions (heat, light, pH extremes).
  • X-ray Crystallography : Determine crystal structure of degradation byproducts to confirm structural changes .

Q. How can researchers optimize protocols for scaling up synthesis without compromising yield?

  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline FT-IR or Raman spectroscopy.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer etherification steps.
  • Quality-by-Design (QbD) : Use DOE (design of experiments) to optimize reaction parameters (temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.